Anthraquinone Violet
Description
Overview of Anthraquinone (B42736) Core Structures and Derivatives in Scientific Contexts
The foundational structure of all anthraquinone compounds is the 9,10-anthraquinone skeleton, a tricyclic aromatic system composed of three fused benzene (B151609) rings with two ketone groups on the central ring. researchgate.netrsc.org This core structure, with the chemical formula C14H8O2, is the basis for a diverse array of derivatives. numberanalytics.comrsc.org The color and properties of these derivatives are dictated by the introduction of various substituent groups, such as hydroxyl or amino groups, at different positions on the anthraquinone core. wikipedia.orgnih.gov These modifications give rise to a wide spectrum of colors, from reds and blues to violets. wikipedia.org
Naturally occurring anthraquinones are often substituted with groups like hydroxyl, methyl, and carboxyl, and can be found in plants, fungi, and insects. rsc.orgnih.gov Synthetic anthraquinone dyes are typically synthesized from precursors like anthraquinone sulfonic acid or nitroanthraquinone. wikipedia.org The versatility of the anthraquinone scaffold has led to its use in various dye types, including vat, disperse, reactive, and acid dyes, each with specific application methods and substrate affinities. wikipedia.orgsoftbeam.net
Historical and Contemporary Perspectives on Anthraquinone Violet within Dye Chemistry
The history of anthraquinone dyes dates back centuries, with natural variants like alizarin (B75676) from the madder plant being used for dyeing textiles. numberanalytics.com The synthetic era for anthraquinone dyes began in the late 19th century, with the first commercial sales in 1901. britannica.commfa.org This class of dyes quickly gained prominence due to their excellent lightfastness and wash fastness. mfa.org
This compound, specifically, belongs to this large family of synthetic colorants. Its structure is based on the fundamental anthraquinone framework, with specific substitutions that produce its characteristic violet hue. While the parent anthraquinone is colorless, the introduction of electron-donating groups is crucial for color development. wikipedia.org Different "violet" dyes within the anthraquinone class exist, such as Solvent Violet 13 and Acid Violet 43, each with unique structures and applications. wikipedia.orgeuropa.eu For example, some are used in textiles, while others find use in cosmetics or as industrial colorants. wikipedia.orgontosight.ai
Scope and Research Objectives for Advanced Investigation of this compound
The primary objective of this article is to provide a focused and in-depth analysis of the chemical compound this compound. This involves a thorough examination of its chemical structure, synthesis, and spectroscopic properties. A key aspect is to differentiate it from other violet-colored anthraquinone dyes by presenting its specific molecular formula and structure. The investigation also aims to explore its relevance and potential applications in advanced materials research, moving beyond its traditional role as a simple colorant.
Current Gaps and Future Directions in this compound Research Methodologies
While anthraquinone dyes are well-established, there are still avenues for further research, particularly concerning this compound. A significant portion of the existing literature discusses anthraquinone dyes as a broad class, often focusing on the more commercially dominant blue and red derivatives. softbeam.net There is a comparative lack of focused research on the specific properties and potential of this compound.
Future research should concentrate on:
Advanced Spectroscopic and Computational Analysis: Employing techniques like high-resolution NMR and computational modeling to gain deeper insights into the structure-property relationships of this compound. rsc.orgrsc.org
Novel Synthesis and Modification: Developing more environmentally friendly and efficient synthetic routes. nus.edu.sg Exploring novel modifications of the this compound structure to tune its properties for specific applications in advanced materials, such as sensors or electronic devices. longdom.orgnih.gov
Exploration in Materials Science: Investigating the incorporation of this compound into polymer composites, nanoparticles, and other advanced materials to leverage its chromophoric and electrochemical properties. longdom.orgacs.org
Standardized Analytical Methods: Developing and refining analytical techniques like HPLC-MS/MS for the precise identification and characterization of this compound and its degradation products, which is crucial for both quality control and environmental monitoring. researchgate.netresearchgate.netmdpi.com
Interactive Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-methyl-2-[[5-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid | nih.gov |
| Molecular Formula | C28H22N2O8S2 | nih.gov |
| Molecular Weight | 578.6 g/mol | nih.gov |
Table 2: Related Anthraquinone Compounds
| Compound Name | Other Names | Molecular Formula | Key Application/Characteristic |
|---|---|---|---|
| Alizarin | Mordant Red 11 | C14H8O4 | Red dye from madder root, first natural dye to be synthesized. numberanalytics.comwikipedia.org |
| Indanthrone (B1215505) Blue | Pigment Blue 60 | C28H14N2O4 | Brilliant blue vat dye with high fastness. britannica.commfa.org |
| Solvent Violet 13 | D&C Violet No. 2 | C21H15NO3 | Bluish-violet dye for solvents, plastics, and cosmetics. wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-[[5-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O8S2/c1-15-9-11-19(23(13-15)39(33,34)35)29-21-7-3-5-17-25(21)27(31)18-6-4-8-22(26(18)28(17)32)30-20-12-10-16(2)14-24(20)40(36,37)38/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOWXMVHAZEPQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=C(C=C(C=C5)C)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6408-63-5 (di-hydrochloride salt) | |
| Record name | Anthraquinone violet | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40859973 | |
| Record name | 2,2'-[(9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)diazanediyl]bis(5-methylbenzene-1-sulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117-04-4 | |
| Record name | Anthraquinone violet | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis Pathways and Methodological Advancements for Anthraquinone Violet Analogues
Classic Synthetic Routes and their Mechanistic Analysis
Traditional synthetic routes for Anthraquinone (B42736) Violet derivatives are often characterized by multi-step processes involving key condensation, amination, and halogenation reactions.
Condensation reactions are fundamental in the classic synthesis of many anthraquinone violet dyes. A widely industrialized route for the synthesis of Disperse Violet 26 (C.I. 63026), a key commercial variant of this compound, involves the condensation of 1,4-diamino-2,3-dichloroanthraquinone (B1221424) with phenol (B47542). wikipedia.orgworlddyevariety.com This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the oxygen atom of phenol acts as a nucleophile, attacking the chloro-substituted anthraquinone ring. wikipedia.org
To ensure high purity and yield, the reaction typically employs high-boiling inert solvents, such as pimelinketone or chlorobenzene, maintained at temperatures between 120–175°C. These solvents facilitate the azeotropic removal of water generated during the reaction, which is crucial for suppressing byproduct formation, such as hydrolyzed intermediates. wikipedia.org Process optimization studies, as detailed in patent CN102618058B, highlight the critical role of reagent stoichiometry. For instance, a mass ratio of 0.675 of sodium phenolate (B1203915) to 1,4-dinitro-2,3-dichloroanthraquinone can achieve an 88.2% product purity and a 96.7% yield. wikipedia.org
Another classic condensation approach is observed in the synthesis of Solvent Violet 13. This route typically begins with the reduction of 1,4-dihydroxyanthraquinone to its leuco compound, followed by a condensation reaction with para-toluidine. The intermediate product is then oxidized to yield Solvent Violet 13. fishersci.com Industrial methods for this reduction commonly use zinc powder or vat powder as reducing agents. fishersci.com A more refined method involves reacting methanol (B129727), 1,4-dihydroxyanthraquinone, para-nitrotoluene, iron powder, and boric acid in a pressurized vessel under a nitrogen atmosphere. The mixture is stirred and heated to 50–60°C, followed by hydrogenation. After hydrogen absorption ceases, the reaction is insulated at 60–70°C for over 2 hours. Subsequent intensification leads to the condensation reaction at 90–100°C for more than 5 hours, followed by cooling, pressure release, and air oxidation. The final product is obtained after acidification with hydrochloric acid, filtration, and drying. fishersci.com
Table 1: Optimized Conditions and Yields for this compound Synthesis via Condensation
| Precursor Reactant Ratio (Sodium Phenolate:1,4-dinitro-2,3-dichloroanthraquinone) | Solvent | Temperature (°C) | Reaction Time (h) | Product Purity (%) | Yield (%) | Reference |
| 0.675 | o-dichlorobenzene | 194 | 5 | 88.2 | 96.7 | wikipedia.org |
| Not specified (Solvent Violet 13 route) | Methanol | 90-100 | >5 | Not specified | Not specified | fishersci.com |
Amination reactions are crucial for introducing amino functionalities into the anthraquinone core, which are essential for the characteristic violet coloration. A significant method is the Ullmann condensation, where bromamine (B89241) acid reacts with suitable arylamines, including polyoxyalkylene-substituted arylamines, under the catalysis of Cu(I) or Cu(II) ions. wikipedia.orgnih.gov This copper-catalyzed Ullmann condensation has been extensively applied to synthesize novel 1-amino-4-(ar)alkylaminoanthraquinone derivatives from 2-substituted 1-amino-4-bromoanthraquinone derivatives (analogues of bromamine acid). guidechem.com Reaction conditions are often optimized based on the physical state of the amine and the nature of the substituent at the 2-position of the anthraquinone scaffold, with solvent-free procedures developed for liquid amines. guidechem.com
Halogenation, typically bromination, serves as a precursor step to introduce reactive sites on the anthraquinone nucleus, facilitating subsequent amination or other nucleophilic substitutions. Bromamine acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) is a prime example of a brominated anthraquinone derivative widely used as an intermediate in the synthesis of anthraquinone dyes. guidechem.com
Condensation Reactions in this compound Synthesis
Contemporary Synthetic Strategies
Modern synthetic approaches to this compound focus on enhancing sustainability, developing novel polymeric structures, and precisely functionalizing the anthraquinone core.
The application of green chemistry principles aims to reduce the environmental impact of dye synthesis. One notable advancement is the development of solvent-free and catalyst-free synthetic methods. For instance, new aminoanthraquinone derivatives have been synthesized via a one-pot three-component condensation reaction involving 1- and 2-amino anthraquinones, triethyl orthoformate, and CH-acid compounds. This reaction proceeds efficiently at mild temperatures (50°C) without the need for solvents or catalysts, representing a significant step towards more sustainable production.
Furthermore, the use of environmentally benign solvents has gained traction. Ullmann-type reactions, which involve the C-N cross-coupling of bromo/chloro anthraquinones with various amines, can now be conducted in sustainable non-volatile green solvents such as ionic liquids and deep eutectic solvents. guidechem.com Choline chloride (ChOH) has also been identified as an environmentally friendly, cost-effective, and recyclable catalyst for nucleophilic aromatic substitution (SNAr) mechanistic pathways in amination reactions, demonstrating its potential for industrial application with up to five recycling runs without significant loss of activity. guidechem.com
The development of polymeric this compound colorants addresses challenges such as stability, gelling, and staining associated with small-molecule dyes. Polymeric variants with enhanced solubility, often achieved through the incorporation of polyoxyalkylene chains, have been synthesized. wikipedia.orgnih.gov A common method for their preparation involves a two-step process, starting with an Ullmann condensation reaction between bromamine acid and polyoxyalkylene-substituted primary aromatic or aliphatic amines, catalyzed by metallic copper, Cu(I), or Cu(II) ions. wikipedia.orgnih.gov
Another approach to synthesizing polymeric dyes containing the anthraquinone chromophore utilizes low-temperature solution polycondensation. This technique involves the reaction of 1,4-diaminoanthraquinone (B121737) with aliphatic diacids. The synthesis of anionic aqueous polyurethane dispersions bearing anthraquinone structures, such as Disperse Violet 17-based polyurethane dispersion (PU-DV17), has also been achieved via a modified acetone (B3395972) process.
Characterization of these polymeric anthraquinone dyes employs a range of analytical techniques:
FT-IR Spectroscopy : Confirms the formation of amide linkages in polycondensation products, indicated by strong bands at 1565 cm⁻¹ (C=O stretching) and 3390 cm⁻¹ (N-H vibrations). For PU-DV17, characteristic peaks confirm the attachment of Disperse Violet 17 into the polyurethane chain, with the disappearance of the NCO absorbance peak at 2275 cm⁻¹ indicating complete reaction.
UV-Visible Spectroscopy : Used to determine the wavelengths of maximum absorbance (λmax) and absorptivity coefficients. Polymeric dyes often exhibit bathochromic shifts (red shifts) and hyperchromic shifts (increased intensity) compared to their monomeric anthraquinone precursors, indicating extended conjugation and enhanced color strength. For instance, polycondensation products of 1,4-diaminoanthraquinone showed λmax values around 589-601.5 nm and significantly higher absorptivity coefficients (e.g., 1.13 × 10⁷). PU-DV17 showed absorption bands at 534 and 564 nm, consistent with the anthraquinone unit.
Differential Scanning Calorimetry (DSC) : Provides insights into thermal properties, revealing high melting exotherms and glass transition (Tg) temperatures, which indicate the thermal stability of the polymeric dyes.
Thermogravimetry (TG) : Evaluates the thermal stability by measuring weight loss as a function of temperature. Polymeric anthraquinone dyes generally exhibit good thermal stabilities.
Table 2: Spectroscopic and Thermal Properties of Polymeric Anthraquinone Dyes
| Polymeric Dye Sample | λmax (nm) | Absorptivity Coefficient (a1cm1%) | Melting Exotherm (°C) | Glass Transition (Tg) (°C) | Thermal Stability (Weight Loss at 285°C) | Reference |
| Poly NAM | 601.5 | 11,640,000 | 270 | 50 | 5.9% | |
| Poly NAS | 591 | 11,610,000 | 267 | 55 | 7.1% | |
| Poly NAA | 589 | 11,560,000 | Not specified | Not specified | 61.2% (at 374°C) | |
| PU-DV17 | 534, 564 | Not specified | Not specified | Not specified | Not specified |
Nucleophilic aromatic substitution (SNAr) reactions are pivotal for the functionalization of the anthraquinone core, allowing for the introduction of various functional groups and the creation of diverse derivatives. While the strong electron-withdrawing nature of the quinoid moiety can limit electrophilic aromatic substitution, it simultaneously enhances the reactivity towards nucleophilic attack.
The synthesis of Disperse Violet 26, as previously mentioned, is a prime example of SNAr, where phenol's oxygen nucleophilically displaces chlorine atoms on the anthraquinone ring. wikipedia.org In the context of polymeric this compound synthesis, SNAr is commonly employed to substitute leaving groups, typically at the 2-position of the anthraquinone moiety, with various nucleophiles. nih.gov
Amination reactions via nucleophilic substitution have been confirmed, where groups like the butylamino group can substitute at the ortho position or replace hydroxyl groups on the anthraquinone scaffold. This mechanism is also crucial in the synthesis of polymerizable methacrylated anthraquinone dyes, which are obtained through nucleophilic aromatic substitution reactions followed by methacrylation. Furthermore, direct displacement of chloride by anions of poly(ethyleneoxy) alcohols (e.g., CH₃(OCH₂CH₂)nOH) has been demonstrated to yield ethyleneoxy-substituted anthraquinones. These functionalized anthraquinones can then undergo further nucleophilic displacement reactions, offering a versatile pathway for synthesizing complex derivatives such as two-armed podands and novel crown ethers derived from anthraquinone.
Polymeric this compound Synthesis and Characterization
Catalyst Systems and Reaction Optimization for Enhanced Yield and Selectivity
Optimizing the synthesis of this compound and its derivatives is crucial for achieving high purity, enhanced yields, and improved selectivity. This involves careful selection of catalyst systems and precise control over reaction parameters.
Catalyst Systems: Various catalysts have been explored to facilitate anthraquinone synthesis. Copper(I) iodide (CuI) has been demonstrated to accelerate sulfonic group displacement in the ammonolysis of anthraquinone-2,6-disulfonic acid, leading to yields of 70–85%. For the synthesis of 1-aminoanthraquinone, solid acid catalysts like silica-alumina are preferred due to their advantages in thermal stability, selectivity, and ease of separation from the reaction mixture. The use of copper catalysts can also significantly reduce reaction times in ammonolysis processes.
Recent advancements in transition metal-catalyzed reactions, particularly those involving palladium and nickel, have revolutionized the synthesis of complex anthracene (B1667546) scaffolds, offering high yields and selectivity. These methodologies include C-H activation strategies that enable direct functionalization, simplifying synthetic pathways. Additionally, innovative ligand systems, such as phosphines and N-heterocyclic carbenes (NHCs), have been developed to enhance catalytic performance and allow for reactions under milder conditions. Indium(III) or Rhenium(I) complexes have also shown high efficiency as catalysts in the synthesis of anthracene derivatives from specific precursors like 2-benzylic- or 2-allylbenzaldehydes.
Reaction Optimization: Reaction conditions are meticulously optimized to maximize product purity and yield. For instance, in the synthesis of 1,4-dinitro-2,3-diphenoxyanthraquinone, a precursor to this compound, the mass ratio of sodium phenolate to 1,4-dinitro-2,3-dichloroanthraquinone is critical. A ratio of 0.675 has been reported to yield 88.2% product purity and 96.7% yield. Solvent selection plays a vital role; for example, using o-dichlorobenzene at 194°C for 5 hours, followed by post-reaction desolvation at 180°C, can further enhance purity. The use of high-boiling inert solvents (120–175°C), such as pimelinketone or chlorobenzene, is essential for suppressing byproduct formation by azeotropically removing water generated during the reaction.
Temperature control is another critical parameter. In the synthesis of 1-aminoanthraquinone, reaction temperatures typically range from 80°C to 160°C, with optimal ranges often between 100°C and 150°C, and ideally around 140°C to 150°C. Maintaining the correct temperature is crucial, as excessively high temperatures can lead to desubstitution at the 1-position of the anthraquinone, while very low temperatures may result in little to no reaction.
For the production of this compound 3RN nanoparticles via the supercritical Gas Antisolvent (GAS) process, optimization studies using Box-Behnken design have identified optimal operational conditions. These include a temperature of 318 K (45°C), a pressure of 150 bar, and an initial this compound 3RN concentration of 10 mg/ml, which resulted in nanoparticles with a size of 110.2 nm, significantly smaller than the original sample.
Enzymatic degradation processes for anthraquinone dyes, such as Acid Violet 109, have also undergone extensive optimization. Studies using crude peroxidase extract from soybean seeds investigated parameters including pH, dye concentration, hydrogen peroxide dosage, and temperature. Optimal conditions for Acid Violet 109 biodegradation were found to be pH 4, 0.1 U peroxidase, 40 mg/l dye concentration, and 1 mM hydrogen peroxide at 24°C, achieving 81.9% biodegradation within 30 minutes.
Table 1: Optimized Reaction Parameters for Anthraquinone Dye Synthesis and Degradation
| Process/Compound | Parameter | Optimal Value | Outcome/Yield | Source |
| 1,4-dinitro-2,3-diphenoxyanthraquinone synthesis | Reagent Ratio | Na phenolate:1,4-dinitro-2,3-dichloroAQ = 0.675 | 88.2% purity, 96.7% yield | |
| Solvent/Temperature | o-dichlorobenzene, 194°C, 5 hours | Enhanced purity | ||
| 1-Aminoanthraquinone synthesis | Temperature | 140-150°C (preferred) | Optimized reaction rate | |
| This compound 3RN nanoparticles (GAS process) | Temperature | 318 K (45°C) | 110.2 nm particle size | |
| Pressure | 150 bar | 110.2 nm particle size | ||
| Initial Concentration | 10 mg/ml | 110.2 nm particle size | ||
| Acid Violet 109 biodegradation (Soybean peroxidase) | pH | 4 | 81.9% biodegradation in 30 min | |
| Enzyme Concentration | 0.1 U peroxidase | 81.9% biodegradation in 30 min | ||
| Dye Concentration | 40 mg/l | 81.9% biodegradation in 30 min | ||
| H₂O₂ Dosage | 1 mM | 81.9% biodegradation in 30 min | ||
| Temperature | 24°C | 81.9% biodegradation in 30 min |
Sustainable Synthesis Methodologies Utilizing Natural Anthraquinone Precursors
The pursuit of sustainable synthesis methodologies for anthraquinone compounds, including this compound, increasingly involves the utilization of natural precursors and green chemistry principles. Anthraquinones are widely distributed in nature, found in various organisms such as bacteria, fungi, plants (notably in the Rubiaceae, Polygonaceae, and Rhamnaceae families), and even some animals.
Natural anthraquinones can be directly extracted from biological sources, such as certain fungal species like Dermocybe sanguinea. The biosynthesis of these compounds in nature occurs through pathways such as the polyketide pathway and the shikimate pathway. Leveraging these natural origins, researchers are exploring methods like precursor-directed biosynthesis, where specific precursor derivatives are supplied to organisms, which then incorporate them into the final product, leading to novel derivatives of natural dyes.
While the chemical core of anthraquinones is complex, and their synthesis is often sophisticated, leading to industrial reliance on synthetic routes from benzene (B151609) derivatives or phthalic anhydride, the integration of green chemistry principles is gaining traction. An example of this is the development of solvent-free Mannich reactions for anthraquinone derivatives, which align with sustainable practices alfa-chemistry.comfishersci.ca. Furthermore, biocatalytic routes are being investigated, such as the use of genetically modified E. coli expressing nitroreductases to reduce 2,6-dinitroanthraquinone (B161989) to its diamine form under aerobic conditions (30°C, pH 7). Although current yields for this eco-friendly method are relatively low (35–40%), it represents a promising direction for more sustainable production.
Process Monitoring Techniques in this compound Synthesis
Effective process monitoring is essential to ensure the quality, purity, and yield of this compound during its synthesis. A range of analytical techniques is employed for this purpose, from real-time reaction monitoring to comprehensive product characterization.
Chromatographic Techniques:
Thin Layer Chromatography (TLC): TLC is a common and rapid method used to monitor the progress of reactions. Reaction mixtures are spotted on silica-coated plates, and the separation of components is visualized using visible light, UV light (at 254 nm and 365 nm), or by chemical oxidation with agents like aqueous potassium permanganate (B83412) solution.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC): These techniques, often coupled with spectrophotometric detection (e.g., Diode Array Detection, DAD), are widely utilized for the identification and quantification of anthraquinone dyes and their impurities. UHPLC, in particular, offers significant advantages, including the ability to determine all impurities in a single analysis, reduced organic waste, and savings in time and labor.
Capillary Electrophoresis (CE): CE is another established chromatographic method used for the analysis and separation of dyes.
Spectroscopic Techniques:
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-ESI-MS/MS), mass spectrometry is a powerful tool for verifying the chemical structures of synthesized anthraquinone dyes and identifying marker compounds or hydrolysis products.
UV-Visible (UV-Vis) Spectroscopy: This technique is used to analyze the absorption characteristics of anthraquinone dyes, providing information about their color and electronic transitions.
Fourier Transform Infrared (FTIR) Spectrometry: FTIR is employed for the chemical analysis of synthesized compounds, revealing significant bands corresponding to various functional groups, such as aromatic rings, amino, and carbonyl groups alfa-chemistry.comfishersci.ca.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): These techniques are crucial for detailed structural elucidation and confirmation of the synthesized anthraquinone compounds, providing insights into their molecular architecture alfa-chemistry.comfishersci.ca.
Particle Characterization Techniques:
Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD): These methods are used to characterize the thermal properties and crystallinity of anthraquinone particles, which can influence their solubility and performance.
Field Emission Scanning Electron Microscopy (FESEM) and Dynamic Light Scattering (DLS): FESEM provides visual information on the morphology of nanoparticles, while DLS is used to determine their size and size distribution, confirming the nanometric scale of synthesized particles.
Table 2: Key Process Monitoring Techniques in this compound Synthesis
| Technique | Application | Key Findings/Parameters Monitored | Source |
| Thin Layer Chromatography (TLC) | Reaction progress monitoring | Consumption of starting materials, formation of new products | |
| HPLC/UHPLC with Spectrophotometric Detection | Identification and quantification of dyes and impurities | Purity, presence of subsidiary colors, retention times, UV-Vis spectra | |
| Mass Spectrometry (MS) | Structural verification, identification of marker/hydrolysis products | Ionic mass signals, exact mass confirmation | |
| UV-Visible (UV-Vis) Spectroscopy | Analysis of absorption characteristics | Absorption maxima, color properties, electronic transitions | |
| FTIR Spectrometry | Chemical analysis, identification of functional groups | Characteristic bands for -Ar, -NH, -CO groups | alfa-chemistry.comfishersci.ca |
| ¹H and ¹³C NMR Spectroscopy | Detailed structural elucidation | Chemical shifts, coupling patterns, confirm molecular structure | alfa-chemistry.comfishersci.ca |
| Differential Scanning Calorimetry (DSC) | Characterization of crystallinity and thermal properties | Crystallinity changes, thermal stability | |
| X-ray Diffraction (XRD) | Assessment of crystalline structure | Crystallinity of particles | |
| FESEM and DLS | Characterization of nanoparticle size and morphology | Particle size, polydispersity, morphology |
Advanced Spectroscopic and Structural Characterization of Anthraquinone Violet
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, which includes UV-Visible and fluorescence techniques, provides fundamental insights into the electronic transitions within a molecule.
The electronic absorption spectrum of a molecule reveals the wavelengths of light that are absorbed, corresponding to the energy required to promote an electron to a higher energy molecular orbital. The wavelength of maximum absorption is denoted as λmax, and the molar absorptivity (ε) is a measure of how strongly the molecule absorbs light at that wavelength. rsc.orgfoodtechnotes.com
For Anthraquinone (B42736) Violet (Indanthrone), the UV-Visible spectrum is characterized by multiple absorption bands. In an organic solvent like dimethylformamide (DMF), Indanthrone (B1215505) exhibits a molar absorptivity of 1 × 10³ L mol⁻¹ cm⁻¹ at 532 nm. optica.org The λmax values for anthraquinone-based dyes are sensitive to the solvent and any substituents on the anthraquinone core. rsc.orgresearchgate.net For instance, derivatives of indanthrone show shifts in their λmax; chloroindanthrone and an indanthrone ladder oligomer show absorption maxima shifted towards the ultraviolet region. optica.org The visible absorption bands in anthraquinone dyes are generally attributed to π → π* intramolecular charge transfer transitions. acs.org
Table 1: UV-Visible Absorption Data for Anthraquinone Violet and Related Compounds
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |
|---|---|---|---|---|
| Indanthrone | DMF | 532 | 1 x 10³ | optica.org |
| Indanthrone | Chloroform | ~489 | Not specified | core.ac.uk |
| Chloroindanthrone | Not specified | Shifted to UV | Not specified | optica.org |
| Indanthrone Ladder Oligomer | Not specified | Shifted to UV | Not specified | optica.org |
The electronic transitions observed in the UV-Visible spectrum correspond to the promotion of electrons from occupied molecular orbitals to unoccupied ones. The most significant of these for color is the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.govfrontiersin.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE H-L), largely determines the λmax of the lowest energy absorption band. nih.govfrontiersin.org
In anthraquinone dyes, the HOMO is often localized on the electron-donating parts of the molecule, while the LUMO is typically centered on the electron-accepting anthraquinone core. acs.orgkoreascience.kr For indanthrone, the HOMO is localized on the anthracene (B1667546) parts of the molecule, and the LUMO is located on the central phenazine-type unit. core.ac.uk This spatial separation of the HOMO and LUMO is characteristic of an intramolecular charge-transfer (CT) interaction. core.ac.uk
Theoretical calculations, such as those using Density Functional Theory (DFT), are instrumental in understanding these electronic transitions. nih.govfrontiersin.org For anthraquinone-based systems, the calculated HOMO-LUMO gaps are in the range of 3.40–4.45 eV in the ground state (S0). nih.govfrontiersin.org The nature and position of substituents on the anthraquinone skeleton can significantly alter the HOMO and LUMO energy levels, thereby tuning the color of the dye. acs.orgwhiterose.ac.uk For example, adding electron-donating hydroxyl groups to the 9,10-anthraquinone structure shifts the absorption spectrum from the near-UV to the visible region. rsc.orgchemrxiv.org
UV-Visible Spectroscopy for λmax and Molar Absorptivity Determination
Vibrational Spectroscopy Applications
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. specac.com The FT-IR spectrum of this compound (Indanthrone) displays characteristic absorption bands that confirm its structure. publish.csiro.aupublish.csiro.au
Key absorptions include those for the quinonoid carbonyl (C=O) groups and the N-H groups. The spectrum of indanthrone shows a strong band around 1599 cm⁻¹ which is assigned to the C=O stretching vibration of the keto group. qucosa.de The presence of a double absorption peak in the carbonyl region (e.g., at 1661 and 1672 cm⁻¹) in a related compound has been assigned to non-equivalent inner and outer quinonoid-carbonyl groups. publish.csiro.au A broad signal around 3254 cm⁻¹ is related to the N-H stretching vibration. qucosa.de The region between 1500 and 3500 cm⁻¹ is particularly useful for identifying most functional groups. specac.com The presence of C-H stretching vibrations from the aromatic rings is also observed. qucosa.de
Table 2: Characteristic FT-IR Absorption Bands for this compound (Indanthrone)
| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |
|---|---|---|---|
| ~3254 | N-H stretching | Broad | qucosa.de |
| ~1599-1672 | C=O stretching (quinonoid) | Strong | publish.csiro.auqucosa.de |
| ~1577 | C=C stretching (aromatic) | Very Strong | nih.gov |
| ~683 | Skeletal mode (heterocyclic aromatic ring) | Medium | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H (proton) and ¹³C NMR spectroscopy are used to determine the structure of organic compounds by measuring the magnetic properties of their respective nuclei. rsc.orgchemrxiv.org The chemical shifts (δ) of the signals in an NMR spectrum are indicative of the electronic environment of each nucleus.
For large, complex, and often poorly soluble molecules like Indanthrone, obtaining high-resolution NMR spectra can be challenging. However, studies on soluble derivatives provide valuable structural information. For example, in a tetraoctyloxy-substituted indanthrone derivative (P-C8), the ¹H NMR spectrum shows distinct doublets in the aromatic region, which are characteristic of the protons on the phenazine (B1670421) ring. core.ac.uk
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for the characterization of this compound (Indanthrone). It provides essential information regarding the compound's molecular weight and structural features through the analysis of its fragmentation patterns. libretexts.orgweebly.com When a molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion (M+). The energy of the ionization process can cause this molecular ion to break apart into smaller, charged fragments. weebly.com This fragmentation is not random; it occurs at the weakest bonds and results in a reproducible pattern of fragment ions. This pattern, known as the mass spectrum, serves as a molecular fingerprint, offering valuable clues for structural elucidation. libretexts.orgcdc.gov
High-Resolution Mass Spectrometry (HRMS) Applications
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. researchgate.net Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to the third or fourth decimal place. researchgate.net This level of precision allows for the determination of a unique elemental composition.
For this compound, HRMS can verify its exact molecular formula, C₂₈H₁₄N₂O₄. cymitquimica.comchemimpex.com This capability is crucial for distinguishing it from other compounds that may have the same nominal mass but different elemental formulas. The enhanced resolution of HRMS instruments also allows for the generation of detailed fragmentation patterns, which further increases the confidence in the compound's identification by comparing the precise masses of the fragments to theoretical values. researchgate.net
| Attribute | Value | Source |
|---|---|---|
| Chemical Name | Indanthrone (C.I. Pigment Blue 60) | cymitquimica.com |
| Molecular Formula | C₂₈H₁₄N₂O₄ | chemimpex.comfishersci.ca |
| Average Molecular Weight | 442.43 g/mol | cymitquimica.comchemimpex.comfishersci.ca |
| Monoisotopic (Exact) Mass | 442.0903 Da | Calculated |
LC-ESI-MS/MS for Degradation Product Identification
The stability of a pigment like this compound is critical for its application. Forced degradation studies, conducted under stress conditions such as hydrolysis, oxidation, and photolysis, are used to understand its degradation pathways. nih.govnih.gov Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is a powerful technique for this purpose. nih.govnih.govresearchgate.net
The process involves several steps:
Stress Degradation : A sample of this compound is subjected to forced degradation conditions (e.g., acidic/basic hydrolysis, oxidation). nih.govnih.gov
Chromatographic Separation : The resulting complex mixture of the parent compound and its degradation products (DPs) is injected into a liquid chromatography system (like HPLC or UPLC). The components are separated on a column (e.g., a C18 column) based on their physicochemical properties. nih.govnih.gov
MS Detection and Characterization : As each component elutes from the column, it enters the mass spectrometer. ESI creates ions from the molecules. The first stage of mass analysis (MS1) isolates the molecular ion of a potential DP. mdpi.com
Fragmentation and MS/MS Analysis : The isolated ion is then fragmented, and the second stage of mass analysis (MS2) records the masses of the resulting fragment ions. By analyzing these fragmentation patterns and comparing them to the known fragmentation of the parent this compound molecule, the structures of the degradation products can be elucidated and proposed. nih.govnih.gov
This methodology allows for the separation, identification, and structural characterization of trace-level degradation products without needing to isolate each one individually. nih.gov
X-ray Diffraction and Crystallography
X-ray diffraction and crystallography are definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid like this compound. These techniques provide precise data on the molecule's conformation, bond lengths, bond angles, and how the molecules pack together in the solid state. carleton.eduuhu-ciqso.es
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the absolute structure of a molecule. carleton.eduuni-ulm.de The technique requires a small, high-quality single crystal of the compound. When a beam of monochromatic X-rays is directed at the crystal, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. carleton.edu By analyzing the positions and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the precise location of each atom is determined. carleton.eduuwaterloo.ca
A complete SC-XRD analysis of this compound would yield its fundamental crystallographic data, including the unit cell dimensions (the basic repeating unit of the crystal lattice) and the space group (which describes the symmetry of the crystal). carleton.edu Furthermore, this technique can identify different crystalline forms, or polymorphs, which can have distinct physical properties. For Indanthrone, different polymorphs are known, such as the δ-crystal form, which has been identified by its characteristic diffraction peaks in X-ray powder diffraction patterns. google.com
| Diffraction Angle (2θ ± 0.2°) |
|---|
| 6.4° |
| 11.2° |
| 13.0° |
| 16.7° |
| 22.5° |
| 23.9° |
| 27.1° |
| Source: google.com |
Hirshfeld Surface Analysis for Intermolecular Interactions
Once the crystal structure is determined, Hirshfeld surface analysis can be employed to investigate the intermolecular interactions within the crystal lattice. mdpi.comscirp.org This computational method partitions crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. scirp.org The analysis provides a visual and quantitative summary of all close intermolecular contacts.
| Contact Type | Contribution (%) |
|---|---|
| H···H | 43.0% |
| H···O / O···H | 27.0% |
| H···C / C···H | 13.8% |
| C···C | 12.4% |
| Data adapted from a study on a related anthraquinone structure. Source: researchgate.net |
Chromatographic Methods for Purity Assessment and Component Separation
Chromatography is a cornerstone technique for assessing the purity of this compound and separating it from impurities or by-products from its synthesis. nih.govtricliniclabs.com Purity is a critical parameter for commercial pigments, with typical specifications for Indanthrone being greater than 97.0%. cymitquimica.comlabscoop.com
High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose. tricliniclabs.comchromforum.org In a typical HPLC purity test, a solution of the pigment is passed through a column packed with a stationary phase (e.g., C18) under high pressure. chromforum.org The components of the sample separate based on their differential interactions with the stationary and mobile phases. tricliniclabs.com A detector, often a photodiode array (PDA) or UV-Vis detector, records the signal as each component elutes, producing a chromatogram. nih.gov
Peak purity assessment can be performed by analyzing the spectral data across a single chromatographic peak. If the peak is pure, the UV-Vis spectrum should be consistent from the upslope to the downslope of the peak. nih.gov The purity is often calculated by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram. chromforum.org For more complex mixtures or for definitive identification of impurities, HPLC can be coupled with mass spectrometry (LC-MS). chromatographyonline.com
| Technique | Primary Application | Detection Method |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantitation of impurities | PDA, UV-Vis |
| Ultra-High-Performance Liquid Chromatography (UPLC) | Faster, higher-resolution separations | PDA, UV-Vis, MS |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of impurities and degradation products | Mass Spectrometer (MS, MS/MS) |
| Two-Dimensional Liquid Chromatography (2D-LC) | Separation of highly complex mixtures, resolving co-eluting peaks | PDA, MS |
| Sources: nih.govtricliniclabs.comchromatographyonline.com |
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced successor, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful analytical techniques used to separate, identify, and quantify components within a mixture. eag.com UHPLC systems operate at significantly higher pressures than traditional HPLC, utilizing columns packed with smaller sub-2-μm particles. eag.comlabcompare.comanthias.co.uk This results in markedly improved resolution, greater sensitivity, and substantially faster analysis times, making it a highly efficient method for detailed chemical characterization. eag.comresearchgate.netau.dk
In the context of this compound and related colorants, UHPLC is instrumental in quality control and impurity profiling. A key application is the determination of organic impurities in commercial anthraquinone dyes, such as D&C Violet No. 2. researchgate.net Research has demonstrated the development of specific UHPLC methods to quantify impurities including p-toluidine, 1-hydroxyanthraquinone, 1,4-dihydroxyanthraquinone, and various subsidiary colors. researchgate.net These methods offer significant advantages over older HPLC techniques, providing more accurate results for analytes that might otherwise co-elute, while also being faster and generating less chemical waste. researchgate.net The progress of synthesis reactions for polymeric violet anthraquinone colorants can also be monitored using HPLC. google.comgoogle.com
The choice of column and mobile phase is critical for achieving effective separation of the target analytes from the dye matrix. Photodiode array (PDA) detection is commonly employed, allowing for the identification of analytes by comparing both their retention times and their UV-visible spectra against reference standards. researchgate.net
Table 1: Example UHPLC Method Parameters for Analysis of Anthraquinone Color Additives
| Parameter | Description | Source(s) |
|---|---|---|
| Technique | Ultra-High Performance Liquid Chromatography (UHPLC) | researchgate.net |
| Column Type | C18 (1.7 µm particle size) or Biphenyl (B1667301) (1.7 µm particle size) | researchgate.net |
| Mobile Phase A | 0.1 M Ammonium (B1175870) Acetate (aqueous) or Aqueous Ammonium Formate (B1220265) | researchgate.net |
| Mobile Phase B | Acetonitrile or Methanol (B129727) | researchgate.net |
| Detection | Photodiode Array (PDA) | researchgate.net |
| Application | Determination of organic impurities in D&C Violet No. 2. | researchgate.net |
Thin Layer Chromatography (TLC) in Synthesis Monitoring and Analysis
Thin Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique widely used for analyzing chemical compounds. nih.gov It is particularly valuable for monitoring the progress of chemical reactions, identifying compounds present in a mixture, and assessing the purity of a substance. nih.govualberta.caumich.edu The technique involves spotting a sample onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel, which acts as the stationary phase. umich.edu The plate is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase), which moves up the plate via capillary action, separating the components of the sample based on their differing affinities for the stationary and mobile phases. umich.edu
In the synthesis of this compound colorants, TLC serves as a crucial tool for real-time reaction monitoring. google.comgoogle.com To track the conversion of reactants to products, a TLC plate is typically spotted with three separate samples: the starting material, an aliquot of the reaction mixture, and the expected product. ualberta.ca As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while the spot corresponding to the product will appear and intensify. ualberta.ca The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. ualberta.ca
The choice of mobile phase (eluent) is critical for achieving good separation. nih.gov Visualization of the separated spots, which are often colored for dyes like this compound, can be enhanced under UV light or by spraying the plate with a chemical reagent that reacts with the compounds to produce colored products. wur.nl
Table 2: Example TLC Systems for the Analysis of Anthraquinones
| Stationary Phase | Mobile Phase (Eluent) System (v/v/v) | Visualization Method | Source(s) |
|---|---|---|---|
| Silica Gel | Ethyl acetate–methanol–water (100:13.5:10) | UV light (365 nm) | nih.gov |
| Silica Gel | n-Butanol-acetic acid-water (4:1:5) | Visual (colored spots), UV light | wur.nl |
Computational and Theoretical Studies on Anthraquinone Violet Molecular Properties
Quantitative Structure-Property Relationships (QSPR)
Correlation of Molecular Descriptors with Optical Properties (e.g., Color, Absorption Wavelength)
The vibrant colors and specific absorption wavelengths of anthraquinone (B42736) dyes are intimately linked to their molecular structure and electronic properties. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are extensively used to model and predict these optical characteristics. acs.orgwhiterose.ac.ukwhiterose.ac.uktandfonline.comresearchgate.net
TD-DFT calculations have demonstrated good agreement with experimental visible absorption spectra and wavelengths for various anthraquinone derivatives. acs.orgwhiterose.ac.ukwhiterose.ac.uktandfonline.comresearchgate.net For instance, the PBE0 hybrid functional has shown to provide more accurate results than B3LYP, achieving a mean absolute error of approximately 6 nm for a dataset of 66 anthraquinones in predicting absorption maxima. researchgate.net The Polarizable Continuum Model (PCM) is often incorporated to account for bulk solvent effects, further enhancing the accuracy of these predictions. researchgate.net
The color and observed absorption wavelengths of anthraquinone dyes are primarily determined by the energies of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). acs.orgwhiterose.ac.uk Subtle variations in substituents on the anthraquinone core can lead to significant changes in calculated visible wavelength transitions. acs.orgwhiterose.ac.uk An increase in the HOMO energy, often induced by specific substituents, is typically correlated with a shift to longer visible transition wavelengths. acs.orgwhiterose.ac.uk The position and nature of these substituents are critical molecular descriptors influencing the optical properties. For example, 1,5-disulfide and 2,6-diphenyl substituents in anthraquinone dyes have been shown to lead to better designs for liquid crystal applications compared to 1,5-diamine substituents, influencing their optical performance. acs.orgwhiterose.ac.uk The long-wavelength visible absorption bands in substituted anthraquinone dyes are commonly attributed to intramolecular charge-transfer transitions, specifically from amine/amide groups to the quinone moiety. tandfonline.com
Prediction of Redox Potentials and Stability
The redox potentials and stability of anthraquinone dyes are crucial for their performance in various applications, particularly those involving electron transfer processes. Density Functional Theory (DFT) calculations are a primary computational tool for predicting these electrochemical properties. acs.orgwhiterose.ac.ukwhiterose.ac.uk These theoretical predictions often align well with experimental data obtained from techniques such as cyclic voltammetry and spectroelectrochemistry. acs.orgwhiterose.ac.ukwhiterose.ac.ukpsu.edu
The redox stabilities of anthraquinone dyes are directly linked to their HOMO and LUMO energy levels. acs.orgwhiterose.ac.uk A broader redox window, representing a larger energy difference between oxidation and reduction potentials, is associated with high-energy electronic transitions, resulting in short-wavelength absorption (e.g., violet) and a complementary observable color (e.g., yellow). acs.orgwhiterose.ac.uk Computational studies reveal that variations in redox stability among different anthraquinone dyes are predominantly due to changes in their HOMO energies, which are largely localized on the substituents and the outer anthraquinone rings. acs.orgwhiterose.ac.uk In contrast, the LUMO energies are generally less affected by substituents, as these orbitals are primarily situated on the central anthraquinone ring and its carbonyl groups. acs.orgwhiterose.ac.uk It has been observed that an increase in HOMO energy, while leading to longer wavelength absorption, can simultaneously narrow the redox window and decrease the dye's stability towards oxidation. acs.orgwhiterose.ac.uk Furthermore, excited-state reduction reactions in anthraquinones are known to generate radical anions, which are key intermediates in various photochemical processes. acs.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO interactions)
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental for understanding the electronic structure, charge transfer mechanisms, and reactivity of anthraquinone dyes. psu.edunih.govresearchgate.netwuxibiology.comwuxiapptec.com
Computational calculations provide detailed insights into the spatial distribution of electron density within the HOMO and LUMO states of these molecules. psu.edu This analysis is critical for determining the direction and extent of charge transfer within the molecule upon excitation. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key molecular descriptor. wuxiapptec.comresearchgate.netscielo.org.mx A smaller HOMO-LUMO gap often correlates with a bathochromic shift (red-shift) in the absorption spectrum, allowing the molecule to absorb lower-energy light. researchgate.net This can also lead to an increase in nonlinear optical (NLO) coefficients, indicating potential for NLO applications. researchgate.net
In the context of chemical reactivity, FMO theory posits that reactions involve electron transfer from the nucleophilic part (HOMO) to the electrophilic part (LUMO) of the reacting system. wuxibiology.com Therefore, the HOMO and LUMO energies can be used to assess the nucleophilicity and electrophilicity of a molecule, respectively. wuxiapptec.com A lower LUMO energy, for instance, often indicates higher reactivity as an electrophile. wuxiapptec.com The ability to systematically modify the orbital spatial distribution, HOMO/LUMO energy levels, and band gap through strategic modification of terminal acceptor units and conjugated systems highlights the power of FMO analysis in molecular design. scielo.org.mx
Computational Methods for Transition Dipole Moment Orientation
The orientation of the Transition Dipole Moment (TDM) within a dye molecule is a critical parameter, particularly for applications such as guest-host liquid crystal displays, where the reorientation of this vector dictates the contrast ratio upon switching. acs.orgwhiterose.ac.uktandfonline.comrsc.orgrsc.org Computational methods are indispensable for predicting and understanding TDM orientations.
Time-Dependent Density Functional Theory (TD-DFT) calculations are routinely employed to determine the orientations of the TDMs associated with visible electronic transitions in anthraquinone dyes. acs.orgwhiterose.ac.uktandfonline.comrsc.orgrsc.org The alignment of the TDM relative to the molecule's long axis is quantified by the order parameter Sβ. acs.orgwhiterose.ac.uk To further understand the macroscopic alignment in a host environment, fully atomistic Molecular Dynamics (MD) simulations are performed to model the orientational behavior of the dyes within liquid crystal hosts. whiterose.ac.uktandfonline.comrsc.orgrsc.org
Advanced Applications of Anthraquinone Violet in Functional Materials Excluding Clinical/biological
Optoelectronic and Photonic Materials
Use in 3D Photoprinting and Light-Emitting Properties
Anthraquinone (B42736) derivatives, including those structurally related to Anthraquinone Violet, have emerged as crucial components in the field of 3D photoprinting, primarily serving as photoinitiators. These compounds are capable of initiating polymerization reactions upon exposure to light, enabling the precise fabrication of three-dimensional structures. Research indicates that anthraquinone-based oxime esters, for instance, function as effective visible-light photoinitiators for 3D photoprinting applications, particularly when irradiated with light-emitting diodes (LEDs) at 405 nm researchgate.netdntb.gov.uaacs.org. This mechanism involves the generation of reactive species (e.g., radicals) upon light absorption, which then trigger the polymerization of monomers, leading to the solidification of the material researchgate.net. The broad absorption spectra of some anthraquinone derivatives, extending up to 600 nm, allow for their use with various low-intensity LED light sources, including those at 405 nm and 450 nm researchgate.net. The ability to achieve high methacrylate (B99206) conversions, ranging from 80% to 95% under LED@530 nm and LED@405 nm respectively, underscores their efficiency in photopolymerization processes researchgate.net.
Beyond photoprinting, the inherent electronic properties of anthraquinones also make them suitable candidates for light-emitting applications. Anthraquinone derivatives are explored as emitters in organic light-emitting diodes (OLEDs), leveraging their photophysical characteristics to convert electrical energy into light researchgate.net. The precise control over their molecular structure allows for tuning their light absorption and emission profiles, which is critical for developing materials with specific optical properties nih.govcolab.ws.
Redox-Active Materials
Anthraquinone derivatives are highly regarded as redox-active materials due to their reversible electrochemical behavior, which involves the gain and loss of electrons. This characteristic makes them particularly valuable in energy storage applications where efficient and stable charge transfer is paramount nih.govmdpi.com. The quinone core of anthraquinones undergoes reversible two-electron, two-proton redox reactions, which is fundamental to their function in electrochemical systems mdpi.com.
Integration into Redox Flow Batteries and Energy Storage Systems
The integration of anthraquinone derivatives into redox flow batteries (RFBs) represents a significant advancement in grid-scale energy storage technologies. Aqueous organic redox flow batteries (AORFBs), in particular, benefit from the use of water-soluble, redox-active organic molecules like anthraquinones as energy carriers mdpi.comharvard.edu. These systems offer advantages such as decoupled energy and power density, enhanced safety compared to metal-ion batteries, and simplified manufacturing processes mdpi.com.
Anthraquinone derivatives are favored for their relatively high electrochemical stability and cost-effective synthesis mdpi.com. Research has focused on molecular engineering to enhance their performance, particularly addressing challenges like low solubility and electrochemical stability of radicals mdpi.com. For instance, a novel anthraquinone derivative, 3-NH2-2-2PEAQ, designed with an ether substituent and a neighboring NH2 group, has demonstrated exceptional stability and solubility (1.1 M) harvard.edu. When paired with ferrocyanide in a full cell, this compound achieved operation at greater than 1 V with an extremely low capacity fade rate of 0.01% per day and a Coulombic efficiency exceeding 99.8% over a month of cycling harvard.edu.
Another example, 2,3-dihydroxylated anthraquinone (2,3-DHAQ), evaluated for the first time in an RFB, exhibited good solubility in alkaline aqueous solutions (0.7 M in KOH at pH > 13.5) and a suitable potential (-0.85 V vs Ag/AgCl). This led to a theoretical open-circuit voltage (OCV) of 1.11 V at 50% state of charge when paired with potassium ferrocyanide univ-rennes.fr. In a 25 cm² cell, 2,3-DHAQ showed a capacity fading of merely 0.022% per cycle over 180 cycles, with a current efficiency higher than 99.7% univ-rennes.fr. Its high solubility enabled an initial energy density of up to 17 Wh L⁻¹ univ-rennes.fr.
The following table summarizes key performance metrics of select anthraquinone derivatives in redox flow battery applications:
| Anthraquinone Derivative | Solubility (M) | Capacity Fade Rate (%/day or %/cycle) | Coulombic Efficiency (%) | Energy Efficiency (%) | Open-Circuit Voltage (V) |
| 3-NH2-2-2PEAQ harvard.edu | 1.1 | 0.01%/day | >99.8 | Not specified | >1 (operating) |
| 2,3-DHAQ univ-rennes.fr | 0.7 | 0.022%/cycle | >99.7 (current efficiency) | Not specified | 1.11 (theoretical OCV) |
This data highlights the potential of anthraquinone-based compounds, including this compound as a representative of this class, to serve as highly efficient and stable electrolytes for large-scale energy storage.
Sensor Technologies
Anthraquinone derivatives are extensively utilized in the development of chemical sensors and chemo-sensors due to their distinct optical and electrochemical properties, which can be modulated upon interaction with specific analytes researchgate.netresearchgate.net. These sensors operate on principles such as colorimetric (visual color change) or fluorometric (fluorescence intensity change) detection, and their redox activity also enables electrochemical sensing researchgate.netsci-hub.se.
Development of Chemical Sensors and Chemo-sensors (Non-Biological)
The design of anthraquinone-based sensors often leverages the chromophoric system of the anthraquinone core, which allows for significant spectral changes upon binding with target molecules researchgate.netresearchgate.net. This makes them effective signaling units in sensor design. For instance, modified anthraquinone moieties have found significant application in anion recognition and sensing, owing to their role in various photochemical and colorimetric sensor systems researchgate.net.
Beyond anions, anthraquinone-modified compounds have been developed for the selective detection of various metal ions. Their ability to undergo changes in color or fluorescence upon binding with metal cations makes them valuable tools for environmental monitoring and industrial applications sci-hub.sersc.org. The selectivity and sensitivity of these sensor molecules can be influenced by the solvent used and the specific substitutional groups appended to the anthraquinone core researchgate.net. For example, studies have shown anthraquinone-based chemosensors exhibiting high selectivity towards certain metal ions, with detectable changes in color or fluorescence intensity sci-hub.sersc.orgusm.my. The electronic characteristics of anthraquinone chromophores facilitate the development of receptor sites that enable these spectroscopic changes researchgate.net.
The versatility of anthraquinone derivatives, including this compound, in sensor technologies stems from their tuneable electronic and redox properties, allowing for the creation of robust and selective detection platforms for various chemical species in non-biological contexts.
Environmental Fate and Remediation of Anthraquinone Violet
Occurrence and Persistence in Industrial Effluents
Anthraquinone (B42736) dyes constitute the second most important class of non-degradable textile dyes, following azo dyes. uni.lu These dyes are extensively utilized in industries such as textiles, paints, plastics, paper, and tanneries, leading to their significant presence in industrial effluents. alfa-chemistry.com Textile industries, in particular, generate substantial volumes of wastewater containing these hazardous and toxic dyes. uni.lu
The complex and stable chemical structures of anthraquinone dyes contribute to their high resistance to degradation, making their natural biodegradation challenging and not yet fully understood. uni.luaimspress.com For instance, Acid Violet 109 (an anthraquinone dye) is known for its high stability in wastewater, which complicates its treatment. worlddyevariety.com The release of these dyes into water bodies can vary significantly, with reactive dyes, a category that includes anthraquinone dyes, having release rates as high as 50% of the initial concentration. nottingham.ac.uk This persistence poses a serious environmental problem, as these recalcitrant compounds can accumulate in the environment and exhibit carcinogenic and mutagenic properties. alfa-chemistry.comaimspress.com The dyestuff industry is responsible for up to 20% of industrial water pollution, with an estimated 84,000 tons of dyes potentially lost in water annually. aimspress.com Anthraquinone dyes typically account for approximately 15% of the total dye composition and are characterized by a chromophoric group formed through the conjugation of C=O with C=C, often exhibiting water-insoluble properties. nottingham.ac.uk
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are widely recognized and applied for the treatment of wastewater contaminated with various pollutants, including recalcitrant organic compounds like anthraquinone dyes. worlddyevariety.com These processes are fundamentally based on the generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidants capable of degrading a broad range of organic materials. AOPs offer an effective means of rapidly treating compounds with efficient process control, often leading to high decolorization and mineralization efficiencies. However, it is important to note that AOPs can have limitations, such as the short lifetime of radicals, the low solubility of ozone in water, and associated energy costs.
Photocatalytic Oxidation Mechanisms
Photocatalytic oxidation is an effective method employed for the degradation of anthraquinone dyes. uni.lu Anthraquinones themselves can act as high-efficiency photocatalysts, facilitating various redox reactions in both aqueous and organic phases. The underlying mechanism involves the excitation of an anthraquinone molecule by light, leading to an intersystem crossing and the formation of a triplet molecule. This triplet anthraquinone molecule exhibits strong intramolecular electron transfer capabilities, with electron enrichment occurring on the carbonyl oxygen atom, making it highly reactive in redox processes.
Semiconductor photocatalysts, such as Titanium dioxide (TiO2) and Zinc oxide (ZnO) nanoparticles, are commonly utilized in the photocatalytic degradation of dyes. Upon light irradiation, these catalysts generate electron-hole pairs, which are crucial for the oxidation and reduction reactions that eliminate pollutants. In the context of anthraquinone-based covalent organic frameworks (COFs), the photocatalytic mechanism involves the accumulation of photogenerated electrons on the anthraquinone motif, which in turn promotes the formation of superoxide (B77818) anion radical intermediates (•O2−). The carbonyl group of the anthraquinone can then capture protons and activate oxygen to generate •O2−, subsequently forming *OOH and *HOOH through a series of proton-coupled electron transfer (PCET) steps, ultimately yielding hydrogen peroxide. Research has demonstrated that photocatalytic degradation of anthraquinone dyes, such as C.I. Acid Green 25 (AG25), using immobilized TiO2 nanoparticles under UV light can achieve significant decolorization efficiencies. The degradation pathways often involve the cleavage of C-N bonds, detachment of sulfonate groups, demethylation of benzene (B151609) rings, and oxidation of the anthraquinone core.
Fenton and Photo-Fenton Processes
Fenton oxidation is a widely adopted Advanced Oxidation Process for the degradation of anthraquinone dyes. uni.lu This process relies on a catalytic-oxidizing mixture of hydrogen peroxide (H2O2) and ferrous ions (Fe2+), which react to generate highly reactive hydroxyl radicals (•OH). worlddyevariety.com The efficiency of the Fenton reaction is significantly influenced by operational parameters such as the H2O2/Fe2+ molar ratio, pH, and reactor characteristics. worlddyevariety.com
Studies on the degradation of anthraquinone dyes like Acid Violet 109 (AV 109) using Fenton's reagent in microreactor systems have demonstrated high decolorization efficiencies, ranging from 82% to 99%. worlddyevariety.com For instance, a microreactor with a diameter of 0.8 mm was found to yield the highest dye removal efficiency for Acid Violet 109. worlddyevariety.com
Photo-Fenton processes, which integrate UV light irradiation into the conventional Fenton reaction, enhance the production of hydroxyl radicals, thereby generally achieving higher degradation efficiencies. As an example, in the degradation of Crystal Violet (a triphenylmethane (B1682552) dye, but indicative of AOP efficacy for dyes), the photo-Fenton process exhibited a higher observed rate constant (kobs = 0.0097 min⁻¹) compared to the Fenton process alone (kobs = 0.0074 min⁻¹). Interestingly, certain anthraquinone structures, such as Alizarin (B75676) Violet 3B, can act as cocatalysts in photo-Fenton reactions under visible light, accelerating the degradation of organic compounds. This catalytic effect is attributed to the cycling of Fe3+/Fe2+ catalyzed by quinone species and electron transfer from the excited dye molecule to Fe3+.
Table 1: Degradation Efficiency of Dyes by Fenton and Photo-Fenton Processes
| Dye | Process | Efficiency/Rate Constant | Reference |
| Acid Violet 109 (Anthraquinone dye) | Fenton's Reagent (in microreactor) | 82-99% decolorization | |
| Crystal Violet (Triphenylmethane dye) | Fenton | kobs = 0.0074 min⁻¹ | |
| Crystal Violet (Triphenylmethane dye) | Photo-Fenton | kobs = 0.0097 min⁻¹ |
Ozonation and UV-Irradiation Synergies
Ozone oxidation is another viable treatment method for the degradation of anthraquinone dyes. uni.lu While ozonation alone can be effective, it may not achieve complete oxidation of some refractory organic compounds and can have a relatively low reaction rate. To overcome these limitations, combining ozonation with other technologies, such as UV irradiation or hydrogen peroxide (H2O2), can significantly enhance pollutant breakdown and improve biodegradability.
The combination of ozonation and Fenton processes, for example, has proven highly effective for removing color from wastewater, achieving substantial decolorization rates for anthraquinone dyes like C.I. Acid Blue 80. In acidic environments, ozone reacts more effectively with reactive dyes, although direct oxidation is slower compared to the oxidation by hydroxyl radicals. The initial attack of •OH radicals on target molecules is a very rapid reaction; for the anthraquinone dye Acid Blue 62, the rate constant of its reaction with •OH reaches 1.0 × 10^10 M⁻¹s⁻¹.
The peroxone process, which combines ozone with H2O2, can markedly improve color removal efficiency. For instance, for a 100 ppm dye solution, H2O2 alone achieved only 23% color removal, whereas the combination of ozone and H2O2 improved the efficacy to between 72% and 90%. Generally, while ozonation alone is more effective for decolorization, its combination with UV radiation tends to be superior for achieving complete mineralization of the pollutants.
Table 2: Degradation Efficiency of Dyes by Ozonation and UV-Irradiation Synergies
| Dye Concentration | Process | Efficiency | Reference |
| 100 ppm | H2O2 alone | 23% color removal | |
| 100 ppm | Ozonation + H2O2 (Peroxone) | 72-90% color removal |
Table 3: Hydroxyl Radical Reaction Rate with an Anthraquinone Dye
| Dye | Reactant | Rate Constant (M⁻¹s⁻¹) | Reference |
| Acid Blue 62 (Anthraquinone dye) | •OH | 1.0 × 10^10 |
Microwave Catalysis for Degradation
Microwave catalysis is another treatment method applicable to the degradation of anthraquinone dyes. uni.lu The introduction of microwave fields into photocatalytic systems offers a promising strategy to suppress the recombination of photogenerated charge carriers, which is a common limitation in photocatalysis. Microwaves can induce both thermal and athermal effects within the reaction mixture. These effects promote the activation of oxygen molecules and hydroxyl groups on the catalyst surface, leading to the generation of a greater quantity of reactive oxygen radicals, such as superoxide radicals (•O2−) and hydroxyl radicals (•OH), which are crucial for pollutant degradation. Consequently, microwave-enhanced non-homogeneous photocatalytic processes have exhibited superior oxidation performance and significant pollutant degradation capabilities.
Degradation Pathways and Metabolite Identification
Formation of Intermediate Cleavage Products
The degradation of anthraquinone dyes, including Anthraquinone Violet, often involves complex pathways leading to various intermediate cleavage products. The inherent stability of these dyes, due to their fused aromatic ring structures, makes them resistant to natural degradation processes. frontiersin.orgfrontiersin.org
In biodegradation processes, the initial step typically involves a reduction reaction where microbial reductases catalyze the cracking of the conjugated dye bonds. nih.gov Following the loss of the chromophore, complex polycyclic aromatic hydrocarbons are progressively broken down into simpler aromatic rings, such as naphthalene (B1677914) and anthracene (B1667546), ultimately leading to complete mineralization into carbon dioxide and water under aerobic conditions. nih.gov However, the rapid nature of dye degradation under eutrophic conditions can result in numerous intermediate products that are challenging to detect and identify, often leading to proposed degradation pathways based on speculated intermediates. nih.gov
Specific intermediate cleavage products have been identified through various degradation methods:
Chemical and Enzymatic Cleavage: Studies employing chemical reduction, such as with tin(II)chloride, or enzymatic degradation, often utilizing laccase, have identified 1,4-diaminoanthrahydroquinone-2-sulphonic acid (DAHS) and 1-aminoanthraquinone-2-sulphonic acid (AAS) as common cleavage products from anthraquinone reactive dyes. mdpi.comresearchgate.net
Biodegradation: Fungal and bacterial degradation processes have revealed other intermediates. For instance, the biodegradation of anthraquinone dyes can yield phthalic acid, benzoic acid, and 2,3-dihydro-9,10-dihydroxyanthraquinone. researchgate.net The side chains of anthraquinone dyes are also susceptible to biodegradation, with intermediates potentially forming polymeric compounds like 2,2'-disulfonyl azobenzene (B91143) under the action of enzymes such as DyP. researchgate.net Fungal degradation by Aspergillus sp. XJ-2 CGMCC12963 has been shown to cleave the anthraquinone chromophoric group, leading to partial mineralization and the identification of intermediates such as 1,3-indanone and dibutyl phthalate. nih.govtandfonline.com Additionally, Trametes hirsuta D7 has been observed to produce low molecular weight degradation products (e.g., m/z = 146.0607 and 130.064). biotechnologia-journal.org
Photodegradation: Photodegradation of anthraquinone dyes has been reported to generate toxic intermediates, including 1,4-bis(methylamino)anthracene derivatives.
Environmental Impact Assessment of Degradation Byproducts (Reduced Toxicity)
Anthraquinone dyes and their degradation intermediates pose significant environmental and health concerns due to their complex aromatic structures and potential toxicity. frontiersin.orgfrontiersin.org These compounds have been linked to cytotoxic, genotoxic, and mutagenic effects in various biological systems, including microorganisms, plants, and animals, including humans. frontiersin.orgfrontiersin.org For instance, anthraquinone dyes can inhibit enzymatic activities and disrupt cellular respiration in microorganisms. frontiersin.org In plants, they can impair growth and physiological processes; studies have shown that Reactive Blue-4 significantly reduced plumule and radicle lengths by 30%–40% and chlorophyll-a content by 76% in Triticum aestivum. frontiersin.org Furthermore, some intermediate molecules, particularly those lacking hydroxyl and carboxyl groups on aromatic amines, exhibit resistance to further degradation, leading to potential cytotoxicity in microorganisms and accumulation within the ecosystem. frontiersin.org
Despite these concerns, a crucial aspect of effective remediation is the reduction of toxicity in the degradation byproducts. Research indicates that various treatment methods can significantly mitigate the harmful effects of these dyes. For example, wastewater treatment utilizing immobilized fungal biomass has demonstrated a substantial reduction in toxicity, increasing cell viability by up to 94%. biotechnologia-journal.orgresearchgate.net Studies comparing the toxicity of parent dyes with their degraded forms consistently show that the degraded products are significantly less toxic. biotechnologia-journal.org Toxicity assays performed on human fibroblast cells revealed that while parent anthraquinone dyes, such as Reactive Blue 4, Remazol Brilliant Blue-R, and Acid Blue 129, caused a significant reduction in cell viability (34-40%), subsequent fungal treatment led to an increase in cell viability by up to 94%, indicating effective detoxification. biotechnologia-journal.orgresearchgate.net The ultimate goal of bioremediation efforts is the complete mineralization of these toxic dyes into non-toxic compounds, thereby minimizing their environmental footprint. frontiersin.org Accurate toxicity predictions for environmental assessment necessitate considering not only the parent dye molecule but also all empirically determined breakdown products and functionalized derivatives. nih.gov
Optimization of Remediation Parameters (pH, Temperature, Concentration)
The efficiency of anthraquinone dye degradation is highly dependent on various operational parameters, including pH, temperature, and the concentrations of the dye and other reagents. nih.gov Optimizing these parameters is crucial for maximizing the effectiveness of remediation processes.
pH: The optimal pH range for bacterial decolorization of anthraquinone dyes typically falls between 6.0 and 8.0, with strong acidic or alkaline conditions leading to a rapid decrease in the decolorization rate. nih.gov For enzymatic degradation, the optimal pH can vary depending on the enzyme source. For instance, soybean peroxidase demonstrated optimal biodegradation of Acid Violet 109 at pH 4, achieving 81.9% degradation. mjcce.org.mkmjcce.org.mk Horseradish peroxidase (HRP) exhibited similar pH activity profiles for Acid Violet 109 and Acid Blue 225, with optimal pH values of 5.5 and 5.25, respectively. nih.gov Notably, potato peel peroxidase showed remarkable resilience, maintaining consistent degradation efficiency across a broad pH range of 4 to 9. researchgate.net
Temperature: Temperature plays a critical role in microbial growth, reproduction rates, and biodegradation activities, as well as pollutant solubility. nih.gov The optimal temperature for bacterial decolorization of dyes typically aligns with bacterial growth conditions, often within a narrow range of 25 to 37 °C. nih.gov In enzymatic systems, the optimal temperature can differ. Soybean peroxidase achieved its highest decolorization rate for Acid Violet 109 (81.88%) at 38 °C, with activity ceasing at 60 °C. mjcce.org.mk Conversely, HRP showed an optimal temperature of 24 °C for the degradation of Acid Violet 109 and Acid Blue 225, with a rapid decline in activity at higher temperatures. nih.gov Similar to its pH tolerance, potato peel peroxidase demonstrated excellent thermal stability, maintaining high efficiency across a wide temperature range of 20 to 80 °C. researchgate.net
Concentration: The concentrations of the dye and any co-reactants significantly influence degradation efficiency.
Dye Concentration: High concentrations of anthraquinone dyes can inhibit degradation processes. For example, soybean peroxidase achieved its highest biodegradation rate (66.81%) for Acid Violet 109 at a concentration of 40 mg/L, but this rate dropped significantly to 21% at 100 mg/L, indicating substrate inhibition. mjcce.org.mk Similarly, HRP showed optimal degradation at a dye concentration of 30 mg/L for both Acid Violet 109 and Acid Blue 225. nih.gov Fungal decolorization by Trametes hirsuta also showed a decrease in efficiency at higher dye concentrations, with 90% decolorization observed at ≤ 300 ppm, but only 75% at 400-500 ppm. biotechnologia-journal.org In the case of nanoscale zero-valent iron (NZVI) remediation, over 80% of Reactive Blue MR dye was removed within the first 15 minutes for initial concentrations ranging from 100-500 mg/L, with one gram of NZVI capable of removing up to 2207 mg of the dye. scispace.com
Hydrogen Peroxide Concentration (for enzymatic methods): For peroxidase-catalyzed reactions, the concentration of hydrogen peroxide is a critical factor. For soybean peroxidase, 1 mM hydrogen peroxide resulted in 77.5% decolorization of Acid Violet 109, whereas a lower concentration of 0.01 mM only achieved 28%. mjcce.org.mk Insufficient hydrogen peroxide can limit the reaction rate. mjcce.org.mk However, excessive hydrogen peroxide can also be inhibitory; HRP showed optimal activity at 0.4 mM for Acid Violet 109 and 1 mM for Acid Blue 225, with higher concentrations leading to decreased dye removal. nih.gov
The following table summarizes optimal remediation parameters for various anthraquinone dyes and treatment methods:
| Dye (Anthraquinone Class) | Treatment Method | Optimal pH | Optimal Temperature (°C) | Optimal Dye Concentration | Other Key Parameters | Decolorization Efficiency (%) | Reference |
| Acid Violet 109 | Soybean Peroxidase | 4 | 38 | 40 mg/L | 1 mM H₂O₂, 0.1 U enzyme | 81.9 (30 min) | mjcce.org.mkmjcce.org.mk |
| Acid Violet 109 | Horseradish Peroxidase | 5.5 | 24 | 30 mg/L | 0.4 mM H₂O₂, 0.15 IU/mL enzyme | 94.7 (15 min) | nih.gov |
| Acid Blue 225 | Horseradish Peroxidase | 5.25 | 24 | 30 mg/L | 1 mM H₂O₂, 0.15 IU/mL enzyme | 89.36 (32 min) | nih.gov |
| Reactive Blue 4, Remazol Brilliant Blue-R, Acid Blue 129 | Trametes hirsuta D7 (immobilized) | Not specified | 30 ± 2 | ≤ 300 ppm | Not specified | 90-96 | biotechnologia-journal.orgresearchgate.net |
| Acid Violet 109 | Potato Peel Peroxidase | 4-9 | 20-80 | Not specified | 0.5 U/mL enzyme | 72.78 | researchgate.net |
| Reactive Blue MR | Nanoscale Zero-Valent Iron | 8-12 | Not specified | 100-500 mg/L | 0.15-0.3 g/L NZVI | >80 (15 min) | scispace.com |
Analytical Methodologies for Environmental Monitoring and Industrial Quality Control
Detection and Quantification in Complex Matrices (e.g., Wastewater, Food Packaging)
The detection and quantification of anthraquinone (B42736) dyes, including Anthraquinone Violet, in complex matrices such as wastewater and food packaging, often rely on highly sensitive and selective chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with spectroscopic or mass spectrometric detection (e.g., HPLC-MS/MS or HPLC-DAD) is widely recognized as a reliable method for dye identification, even when characteristic chemical markers are degraded or present in nanogram quantities. Other explored alternatives include gas chromatography (GC), surface-enhanced Raman spectroscopy (SERS), and direct analysis in real-time mass spectrometry (DART-MS). Liquid chromatography (LC)-based techniques remain the most commonly used for anthraquinone dye analysis.
In food matrices, the presence of anthraquinone reactive dyes is a concern due to regulatory restrictions. Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) has been successfully applied for detecting these dyes in model food matrices such as gummy candy, hard candy, and maize chips. mdpi.comresearchgate.net This approach focuses on identifying characteristic degradation products formed by cleaving the dye molecules. Two common cleavage products identified are 1,4-diaminoanthrahydroquinone-2-sulphonic acid (DAHS) and 1-aminoanthraquinone-2-sulphonic acid (AAS). mdpi.comresearchgate.net Acidic tin(II)chloride treatment has proven effective for cleaving these dyes in complex food matrices, whereas laccase, an enzyme, showed lower effectiveness with matrix-bound dyes. mdpi.comresearchgate.net
For general anthraquinone quantification in food packaging and tea samples, techniques such as HPLC-UV and ultra-high performance liquid chromatography-mass spectrometry/mass spectrometry (UHPLC-MS/MS) are employed. researchgate.net Recovery rates for anthraquinone in lettuce tissues at different fortification levels ranged from 89% to 99%. researchgate.net Similarly, in tea samples, average recoveries were between 84.2% and 98.1% at various spiked levels, with limits of quantification (LOQs) as low as 0.02 mg/kg. researchgate.net
Table 1: Anthraquinone Recovery and Quantification Data in Food Matrices
| Matrix | Fortification Level (µg/g or mg/kg) | Analytical Method | Average Recovery (%) | Limit of Quantification (LOQ) |
| Lettuce (11-day old) | 0.50 µg/g | HPLC-UV | 99 ± 8.5 researchgate.net | 0.055 µg/g researchgate.net |
| Lettuce (11-day old) | 500 µg/g | HPLC-UV | 89 ± 1.5 researchgate.net | - |
| Lettuce (16-day old) | 0.50 µg/g | HPLC-UV | 95 ± 2.6 researchgate.net | 0.058 µg/g researchgate.net |
| Lettuce (16-day old) | 500 µg/g | HPLC-UV | 86 ± 2.1 researchgate.net | - |
| Lettuce (Adult head) | 0.50 µg/g | HPLC-UV | 92 ± 1.4 researchgate.net | 0.077 µg/g researchgate.net |
| Lettuce (Adult head) | 500 µg/g | HPLC-UV | 93 ± 1.1 researchgate.net | - |
| Tea Samples | 0.02, 0.04, 0.08 mg/kg | UHPLC-MS/MS | 84.2–98.1 researchgate.net | 0.02 mg/kg researchgate.net |
For wastewater analysis, HPLC is utilized for detecting various dyes, and reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed for separating water-soluble substances. Electrochemical investigations, such as cathodic stripping voltammetric determination, have also been applied to anthraquinone-based chlorotriazine dyes. najah.edu
Ultra-High Performance Liquid Chromatography (UHPLC) for Impurity Profiling
Ultra-High Performance Liquid Chromatography (UHPLC) offers a significant advancement in the analysis of organic impurities in anthraquinone color additives, such as D&C Violet No. 2. researchgate.net This method is characterized by its enhanced sensitivity, simplicity of implementation, and significantly faster analysis times compared to traditional thin-layer chromatography (TLC)/spectrophotometric procedures. researchgate.net For instance, a UHPLC method can analyze a sample in approximately 25 minutes, as opposed to six hours required by older methods. researchgate.net
A typical UHPLC method for impurity profiling of anthraquinone dyes utilizes a 1.7 µm particle size biphenyl (B1667301) column with aqueous ammonium (B1175870) formate (B1220265) and methanol (B129727) as eluants. researchgate.net Analytes are identified by comparing their retention times and UV-visible spectra against reference standards, with calibration performed in the presence of the dye matrix. researchgate.net State-of-the-art analytical systems for impurity profiling often integrate UHPLC with various detection methods, including diode array detection (DAD), fluorescence detection (FLD), refractive index detection (RID), and mass spectrometry (MS or MS/MS). chromicent.de UHPLC-HRMS/MS is also employed for the putative identification of main compounds, including glycosylated flavonoids and anthraquinones. researchgate.netresearchgate.net
The performance metrics for UHPLC methods in impurity profiling demonstrate high reliability. Limits of detection (LODs) and quantification (LOQs) for impurities in anthraquinone color additives have been reported in the ranges of 25.1–75.1 μg/l and 0.083–0.25 mg/kg, respectively. researchgate.net Recovery rates typically range from 81.2% to 110%. researchgate.net Precision, indicated by relative standard deviations (RSDs), shows good reproducibility, with interday RSDs between 1.90% and 5.81% and intraday RSDs between 0.12% and 3.42%. researchgate.net
Table 2: UHPLC Method Performance for Impurity Profiling of Anthraquinone Color Additives
| Metric | Range/Value |
| Analysis Time | ~25 minutes (vs. 6 hours for TLC) researchgate.net |
| LODs | 25.1–75.1 µg/L researchgate.net |
| LOQs | 0.083–0.25 mg/kg researchgate.net |
| Recoveries | 81.2–110% researchgate.net |
| Interday RSDs | 1.90–5.81% researchgate.net |
| Intraday RSDs | 0.12–3.42% researchgate.net |
Spectrophotometric and Chromatographic Techniques for Process Stream Analysis
Monitoring and analyzing process streams in the production of this compound and related compounds are crucial for quality control and process optimization. Both spectrophotometric and chromatographic techniques play vital roles in this context.
Spectrophotometric Techniques: Visible spectroscopy is a straightforward and effective method for monitoring the progress of reactions during the synthesis of polymeric violet anthraquinone colorants. google.com Changes in color or absorbance can indicate the completion of a reaction or the formation of desired products. Spectrophotometric detection is frequently coupled with chromatographic methods, such as HPLC-DAD, for the identification of synthetic dyes in various applications, including food monitoring. mdpi.com Colorimetric sensors, which operate by detecting a color change in a sensing material upon interaction with a target analyte, are also gaining attention for rapid, on-site measurements in environmental monitoring and food safety applications due to their simplicity and cost-effectiveness. mdpi.com
Chromatographic Techniques: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are routinely employed to monitor the progress of chemical reactions in the synthesis of anthraquinone dyes. google.com These techniques allow for the separation and identification of reactants, intermediates, and products, providing critical insights into reaction kinetics and purity. For the quantification of anthraquinone, HPLC with UV detection is a common practice. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly useful for separating water-soluble substances, including various historical dyes.
A range of HPLC techniques, often coupled with diverse detectors such as UV, DAD, mass spectrometry (MS), capillary electrophoresis (CE), and fluorescence (FL) detectors, are developed for the simultaneous detection, quantitative, and qualitative estimations of anthraquinonoids. chemrevlett.com Capillary electrophoresis (CE) itself is also an established method for dye identification. mdpi.com For example, anthraquinone residues in surface water samples from industrial processes or environmental sites can be determined by direct injection into an RP-HPLC system and quantified by UV absorbance, typically at 254 nm. researchgate.net
Methods for Detection of Degradation Markers
The detection of degradation markers is essential for understanding the stability of this compound and its environmental fate, as well as for identifying its presence in cases where the original compound may have transformed. Degradation products of anthraquinone reactive dyes can serve as valuable markers for their original presence. mdpi.comresearchgate.net
Chemical and enzymatic cleavage methods are specifically utilized to generate and detect these markers. Treatment with tin(II)chloride (a chemical reducing agent) or laccase (an enzyme) can cleave anthraquinone reactive dyes, yielding characteristic degradation products. mdpi.comresearchgate.net Two prominent cleavage products identified in studies are 1,4-diaminoanthrahydroquinone-2-sulphonic acid (DAHS) and 1-aminoanthraquinone-2-sulphonic acid (AAS). mdpi.comresearchgate.net These degradation markers are subsequently analyzed using LC-ESI-MS/MS, a highly sensitive technique capable of identifying and quantifying these compounds even in complex matrices like food. mdpi.comresearchgate.net
In the context of historical textiles or other materials, alkaline treatment is frequently used to hydrolyze and extract liberated dye species. mdpi.com Following extraction, these species are then analyzed using chromatographic methods, often coupled with electrospray ionization mass spectrometry (ESI-MS/MS) or capillary electrophoresis. mdpi.com Alternatively, enzymatic digestion of the matrix can also be performed to release the dye or its degradation products for analysis. mdpi.com For natural anthraquinones, reductive silylation has been explored as a derivatization method for subsequent gas chromatographic (GC) and gas chromatographic-mass spectrometric (GC-MS) analysis. core.ac.uk
Table 3: Methods for Detecting Anthraquinone Degradation Markers
| Method Type | Specific Technique/Reagent | Target/Application | Detected Markers (Examples) |
| This compound (Alizarin Violet R) | 62604 | ||
| This compound (2,2'-(9,10-Dihydro-9,10-dioxo-1,5-anthracenediyl)-diimino)bis-(5-methyl-benzenesulfonic acid) | 62605 nih.gov | ||
| 1,4-Diaminoanthraquinone (B121737) (Disperse Violet 1) | 31420 fishersci.at | ||
| Solvent Violet 13 (D&C Violet No.2) | 6680 wikipedia.org | ||
| Anthraquinones (general class) | 6780 ctdbase.org |
Conclusion and Outlook for Future Research on Anthraquinone Violet
Synthesis and Functionalization Pathways for Tailored Applications
Future research in Anthraquinone (B42736) Violet synthesis will likely focus on developing more efficient and targeted functionalization pathways to create compounds with precisely tailored properties. Anthraquinone derivatives are already crucial intermediates for various synthetic dyes, including reductive, dispersal, and acid dyes fishersci.at. The inherent structural features of anthraquinones, particularly the presence of electron-withdrawing carbonyl groups, can present challenges in modification, making the development of new methodologies for introducing functional groups fundamental for targeted synthesis colab.ws.
Current efforts are directed towards achieving fine color-tuning through the precise control of frontier orbitals, often by selecting and strategically positioning substituents within arylaminoanthraquinone structures. This approach leverages hydrogen-bond-assisted charge transfer interactions to induce significant bathochromic shifts, extending the color range into the near-infrared region rsc.org. Furthermore, the synthesis of novel anthraquinone-linked cyclopentanone (B42830) derivatives is being explored for their diverse biological activities dovepress.com. Traditional chemical synthesis methods, such as Friedel-Crafts acylation, remain relevant for producing anthraquinone derivatives mdpi.com. Future work will aim to overcome synthetic complexities to enable the broader application of these versatile compounds.
Advanced Spectroscopic and Computational Tools for Deeper Understanding
The comprehensive understanding of Anthraquinone Violet's properties and behavior will increasingly rely on advanced spectroscopic and computational tools. Spectroscopic methods, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-Ray Diffraction (XRD), are indispensable for characterizing molecular systems, exploring their properties, structure, and dynamics chemrxiv.org. These techniques are particularly valuable for investigating complex materials due to their often non-invasive nature chemrxiv.org.
Computational methods, such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and Molecular Dynamics (MD) simulations, are becoming essential for interpreting experimental data and predicting various properties chemrxiv.orgresearchgate.netacs.org. These tools can accurately predict UV-Vis spectra, electronic properties, and redox potentials, aiding in the design of new compounds researchgate.netacs.orgtandfonline.com. For instance, computational models have been successfully employed to determine the absolute configurations of complex anthraquinone derivatives and to simulate their electronic circular dichroism (ECD) spectra nih.gov. Furthermore, computational investigations can provide critical insights into the physicochemical properties of anthraquinone thin films, guiding strategies for enhancing the performance of material applications acs.org.
Development of Sustainable Remediation Technologies
Given the environmental concerns associated with industrial dye effluents, future research will heavily emphasize the development of sustainable remediation technologies for anthraquinone dyes. Bioremediation techniques are emerging as eco-friendly, cost-effective, and broadly applicable alternatives to conventional chemical treatment methods like photocatalytic oxidation, ultrasonic catalytic oxidation, and Fenton oxidation nih.govbiotechnologia-journal.org.
Key to these biological approaches is the utilization of microbial activities, particularly high-specificity fungal enzymes such as laccase, which can rapidly decompose high concentrations of persistent anthraquinone dyes and significantly reduce toxicity in textile effluents nih.govbiotechnologia-journal.orgnih.gov. Research indicates that immobilized microbial cells offer superior stability and consistency compared to free cells, enabling multiple remediation cycles nih.govbiotechnologia-journal.org. Future directions include engineering fungal genomes to produce enhanced strains with improved adaptability and efficiency for degrading recalcitrant dyes nih.gov. The inherent resistance of anthraquinone dyes to degradation, primarily due to their fused aromatic ring structures, underscores the need for continued innovation in this area frontiersin.org. Collaborative efforts between genetic engineers, chemical engineers, chemists, and biologists are crucial to overcome technological hurdles and advance mycoremediation processes nih.gov.
Emerging Applications in Advanced Materials Science
The unique properties of this compound and other anthraquinone derivatives position them for a range of emerging applications in advanced materials science. Their utility extends beyond traditional dye applications to include roles in conducting coordination polymers and solar cell technologies, such as hybrid Si/poly(1,4-diaminoanthraquinone) photoconductive diodes fishersci.at.
Future research will explore their potential in optoelectronics, 3D photoprinting, and redox flow batteries, leveraging their distinct spectral and redox characteristics colab.ws. Anthraquinones are also being investigated as organic polymers and analytical reagents colab.ws. Notably, they show promise as cathode materials in lithium and sodium ion batteries, where their structural characteristics and chemical environment significantly influence electrochemical performance acs.org. Additionally, there is ongoing research into their use in intelligent packaging materials mdpi.com. The functionalization of anthraquinones and their integration into co-polymeric nanostructures are being explored for photodynamic treatments, and various anthraquinones have been patented for use as antifouling additives in building materials frontiersin.org. These diverse applications highlight the significant potential for this compound in shaping future material technologies.
Q & A
(Basic) How can reaction conditions be optimized for high-purity Anthraquinone Violet synthesis?
Methodological Answer:
Optimization involves adjusting reagent ratios, solvents, and reaction times. For example, in the synthesis of 1,4-dinitro-2,3-diphenoxyanthraquinone (a precursor to this compound), the mass ratio of sodium phenolate to 1,4-dinitro-2,3-dichloroanthraquinone is critical. A ratio of 0.675 yields 88.2% product purity and 96.7% yield . Solvent selection (e.g., o-dichlorobenzene at 194°C for 5 hours) and post-reaction desolvation (180°C) further enhance purity. Post-treatment with 30% NaOH and hot water reduces insoluble impurities .
Table 1: Impact of sodium phenolate/1,4-dinitro-2,3-dichloroanthraquinone ratios on yield and purity :
| Mass Ratio | Yield (%) | Purity (%) |
|---|---|---|
| 0.675 | 88.2 | 96.7 |
| 0.5 | 81.5 | 92.3 |
| 0.8 | 84.1 | 94.5 |
(Basic) What analytical methods confirm this compound’s presence in plant extracts?
Methodological Answer:
The Borntrager test is standard:
Shake the extract with benzene to isolate free anthraquinones.
Add 10% ammonia solution; a pink/red/violet color in the ammonia layer confirms free anthraquinones .
For glycosides, hydrolyze with 5% H₂SO₄, filter, and repeat step 1–4. A color shift indicates anthraquinone derivatives . UV-Vis spectroscopy (λmax ~550 nm for anthraquinone derivatives) provides quantitative validation .
(Basic) What spectroscopic techniques characterize this compound’s structure?
Methodological Answer:
- X-ray crystallography resolves the crystal lattice (e.g., C.I. Disperse Violet 27: monoclinic system, space group P2₁/c) .
- UV-Vis spectroscopy identifies λmax shifts due to substituents. For example, 1,4-diaminoanthraquinone absorbs at 550 nm (violet), while polyamide derivatives show bathochromic shifts (589–602 nm) .
- FT-IR detects functional groups (e.g., C=O stretching at ~1670 cm⁻¹ for anthraquinone core) .
(Advanced) How do computational models predict Anthraquinone derivatives’ redox properties?
Methodological Answer:
Density Functional Theory (DFT) calculates redox potentials and substituent effects. For instance:
- Electron-donating groups (e.g., -OCH₃) increase reduction potentials by stabilizing anions .
- Methylation of anthraquinone improves redox windows by ~0.4 V, enhancing suitability for organic flow batteries .
- LUMO energy correlates with reduction potential, enabling high-throughput screening of derivatives .
(Advanced) How can contradictions in bioactivity data of this compound derivatives be resolved?
Methodological Answer:
Contradictions arise from assay variability (e.g., biofilm vs. planktonic cell models). To address this:
Use crystal violet assay for biofilm biomass quantification .
Pair with XTT assay to measure metabolic activity without disrupting biofilm structure .
Validate via confocal laser scanning microscopy to visualize hyphal inhibition in Candida albicans .
(Advanced) What mechanistic insights explain this compound’s antifungal activity?
Methodological Answer:
Mechanisms include:
- Biofilm disruption : Anthraquinones inhibit hyphal transition in C. albicans by suppressing adhesion proteins (e.g., ALS3) .
- Redox interference : Anthraquinone derivatives generate ROS, damaging fungal membranes .
- Structure-activity relationship : Hydroxy and amino substituents enhance biofilm penetration .
(Basic) What regulatory considerations apply to this compound in laboratory settings?
Methodological Answer:
- Classification : Category 1B skin sensitizer (EC3 = 16.7%; OECD TG 429) .
- Handling : Use PPE to avoid allergic reactions (H317) and ensure proper ventilation due to o-dichlorobenzene use in synthesis .
(Advanced) How are structure-activity relationships (SARs) of Anthraquinone derivatives elucidated for anticancer research?
Methodological Answer:
- CADD techniques : Virtual screening identifies derivatives targeting kinase CK1δ (e.g., 1,4-diaminoanthraquinone) .
- Molecular docking : Simulate binding to cancer targets (e.g., HIV-1 protease) using AutoDock or Schrödinger .
- Meta-analysis : PRISMA-guided reviews prioritize derivatives with multi-pathway efficacy (e.g., apoptosis induction) .
(Basic) How do solvent systems affect this compound’s stability?
Methodological Answer:
- Polar aprotic solvents (e.g., o-dichlorobenzene) enhance reaction efficiency at high temperatures (194°C) .
- Post-synthesis washing with NaOH (30%) and hot water removes residual solvents and byproducts .
(Advanced) What electrochemical applications arise from this compound’s redox properties?
Methodological Answer:
- Redox flow batteries : Anthraquinone derivatives exhibit reversible redox couples (e.g., -0.5 V to -1.2 V vs. SHE) .
- Lithium ion pairing : Increases reduction potential by 0.4 V, improving energy density .
- Solubility optimization : Oxy-methyl dioxolane substituents enhance solubility in nonaqueous electrolytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
